molecular formula C8H9ClF3NO B1422419 N-methyl-3-(trifluoromethoxy)aniline hydrochloride CAS No. 1201824-14-7

N-methyl-3-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B1422419
CAS No.: 1201824-14-7
M. Wt: 227.61 g/mol
InChI Key: TVMPKHPYBZPMJR-UHFFFAOYSA-N
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Description

N-methyl-3-(trifluoromethoxy)aniline hydrochloride: is an organic compound that features a trifluoromethoxy group attached to an aniline ring, with a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(trifluoromethoxy)aniline hydrochloride typically involves the introduction of the trifluoromethoxy group to an aniline derivative. One common method is the reaction of 3-nitroaniline with trifluoromethoxybenzene under catalytic conditions, followed by reduction of the nitro group to an amine. The methylation of the amine group is then achieved using methyl iodide in the presence of a base. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-3-(trifluoromethoxy)aniline hydrochloride can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry: N-methyl-3-(trifluoromethoxy)aniline hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.

Biology and Medicine: The compound is investigated for its potential use in drug development due to the presence of the trifluoromethoxy group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the materials science field, this compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which N-methyl-3-(trifluoromethoxy)aniline hydrochloride exerts its effects depends on its application. In medicinal chemistry, the trifluoromethoxy group can interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially affecting enzyme activity or receptor binding. The methyl group on the nitrogen can influence the compound’s pharmacokinetics by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

  • N-methyl-2-(trifluoromethoxy)aniline
  • N-methyl-4-(trifluoromethoxy)aniline
  • 3-(trifluoromethoxy)aniline

Uniqueness: N-methyl-3-(trifluoromethoxy)aniline hydrochloride is unique due to the specific positioning of the trifluoromethoxy group on the aniline ring, which can influence its chemical reactivity and interaction with biological targets. The presence of the methyl group on the nitrogen also differentiates it from other trifluoromethoxy aniline derivatives, potentially affecting its pharmacological properties.

Properties

IUPAC Name

N-methyl-3-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-12-6-3-2-4-7(5-6)13-8(9,10)11;/h2-5,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMPKHPYBZPMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201824-14-7
Record name Benzenamine, N-methyl-3-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201824-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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